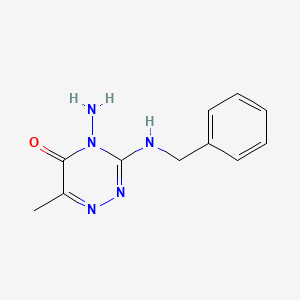
4-phenyl-2-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-2-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields such as medicine, agriculture, and material sciences. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
4-phenyl-2-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole has been studied for its potential application in various fields. In medicine, this compound has been reported to have antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as a drug delivery system. In agriculture, this compound has been studied for its potential use as a pesticide and herbicide. In material sciences, this compound has been studied for its potential use as a fluorescent probe and as a building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-phenyl-2-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole varies depending on its application. In medicine, this compound has been reported to inhibit the growth of bacteria, fungi, and cancer cells by interfering with their metabolic pathways. In agriculture, this compound has been reported to inhibit the growth of pests and weeds by interfering with their nervous systems. In material sciences, this compound has been reported to exhibit fluorescence properties due to its unique molecular structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In medicine, this compound has been reported to have low toxicity and good bioavailability. In agriculture, this compound has been reported to have low environmental impact and high selectivity towards pests and weeds. In material sciences, this compound has been reported to exhibit high quantum yield and good photostability.
Advantages and Limitations for Lab Experiments
The advantages of using 4-phenyl-2-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole in lab experiments include its ease of synthesis, low toxicity, and diverse applications. However, the limitations include its limited solubility in water and some organic solvents, which may affect its bioavailability and effectiveness in certain applications.
Future Directions
There are several future directions for the study of 4-phenyl-2-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole. One direction is to explore its potential application as a drug delivery system for targeted drug delivery. Another direction is to study its potential use as a fluorescent probe for imaging applications. Additionally, further studies can be conducted to optimize its synthesis method and improve its solubility and bioavailability for different applications.
In conclusion, this compound is a chemical compound that has shown promising potential for various applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this compound in different fields.
Synthesis Methods
The synthesis of 4-phenyl-2-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole has been reported using different methods. One of the commonly used methods is the reaction of 2-(tetrahydro-2H-pyran-4-yl)thiosemicarbazide with phenacyl bromide in the presence of a base such as potassium carbonate. This reaction leads to the formation of this compound. Other methods include the use of different starting materials and reagents.
properties
IUPAC Name |
2-(oxan-4-yl)-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-2-4-11(5-3-1)13-10-17-14(15-13)12-6-8-16-9-7-12/h1-5,10,12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVHEXJNTUVWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353909 |
Source


|
| Record name | Thiazole, 4-phenyl-2-(tetrahydro-2H-pyran-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88571-78-2 |
Source


|
| Record name | Thiazole, 4-phenyl-2-(tetrahydro-2H-pyran-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5691652.png)

![N'-[rel-(3R,4S)-1-(4-methoxy-2-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-N,N-dimethylsulfamide hydrochloride](/img/structure/B5691667.png)
![1-cyclopentyl-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5691680.png)
![2-{[(6-methyl-2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5691689.png)
![4-(5,6-dimethylpyrimidin-4-yl)-2-[2-(2-methoxyethyl)-2H-tetrazol-5-yl]morpholine](/img/structure/B5691692.png)
![1-(6-chloro-1,3-benzothiazol-2-yl)-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B5691698.png)
![N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5691699.png)
![1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5691703.png)
![N-benzyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691709.png)
![(3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5691714.png)

![2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole](/img/structure/B5691729.png)
